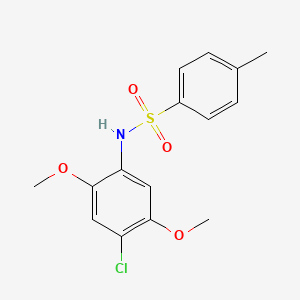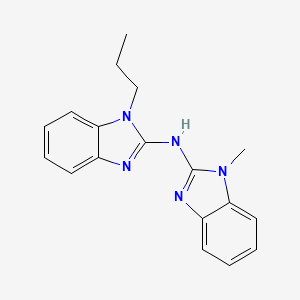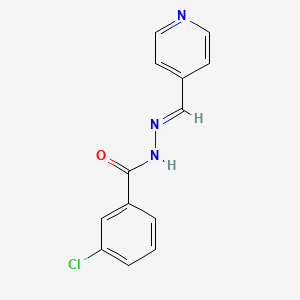
3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide often involves cyclization reactions under specific conditions. For example, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating a method that could be adapted for the synthesis of related compounds (Browne et al., 1981).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide has been elucidated through various analytical techniques. X-ray crystallography has confirmed the structure of analogous compounds, providing insights into their geometric configuration and establishing a foundation for understanding the molecular structure of 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide derivatives (Browne et al., 1981).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide have been studied, including their behavior under various conditions and their reactivity towards different reagents. These studies contribute to a comprehensive understanding of the compound's chemical behavior and potential applications.
Physical Properties Analysis
The physical properties of 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. For instance, crystallographic studies provide detailed information on the crystalline structure, which is essential for the material's characterization and application (Demir et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Bischler-Napieralski Reaction Applications
The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, including derivatives related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide, has been studied for synthesizing 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structural configuration of these compounds, such as the E-isomer of the 3,4-dimethoxyphenyl derivative, was confirmed by X-ray crystallographic analysis, showcasing its potential for further chemical applications and synthesis of complex organic compounds (Browne, Skelton, & White, 1981).
Chemical Properties and Applications
Herbicidal Activity
Derivatives of benzamides, including those structurally related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide, have been identified as herbicidally active compounds. These derivatives demonstrate potential agricultural utility for controlling annual and perennial grasses in various crops, showcasing the application of such compounds in the development of new herbicides with specific target action modes (Viste, Cirovetti, & Horrom, 1970).
Material Science and Engineering
Polyamide Synthesis
Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol has explored the potential of such materials for various applications. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating their potential use in high-performance materials and coatings (Hsiao, Yang, & Chen, 2000).
Antipathogenic Research
Antipathogenic Properties
The synthesis and evaluation of new thiourea derivatives, including those with structural elements related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide, have shown significant antipathogenic activity. These compounds have been tested for their interactions with bacterial cells, demonstrating potential as novel antimicrobial agents with antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXIMULHIUYNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)
![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)
![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)


![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)
